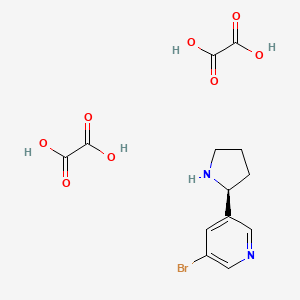
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dioxalate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the third position and a pyrrolidine ring at the fifth position of the pyridine ring The dioxalate moiety is attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dioxalate typically involves the following steps:
Bromination: The starting material, 3-pyridinol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the third position of the pyridine ring.
Pyrrolidine Substitution: The brominated intermediate is then reacted with pyrrolidine under basic conditions to substitute the bromine atom with the pyrrolidine ring.
Dioxalate Formation: The final step involves the reaction of the pyrrolidine-substituted pyridine with oxalic acid or its derivatives to form the dioxalate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dioxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions where the bromine atom or the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced pyridine compounds.
Scientific Research Applications
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dioxalate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dioxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine core structure and exhibit various biological activities, including anti-fibrotic and anti-inflammatory properties.
Pyridinylimidazole derivatives: These compounds are known for their inhibitory effects on p38α mitogen-activated protein kinase and are used in the treatment of inflammatory diseases.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are studied for their potential as targeted kinase inhibitors and have applications in cancer therapy.
Uniqueness
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dioxalate is unique due to its specific substitution pattern and the presence of the dioxalate moiety. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-bromo-5-[(2S)-pyrrolidin-2-yl]pyridine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.2C2H2O4/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;2*3-1(4)2(5)6/h4-6,9,12H,1-3H2;2*(H,3,4)(H,5,6)/t9-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXHHWZDDQYRCR-WWPIYYJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Br.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CN=C2)Br.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
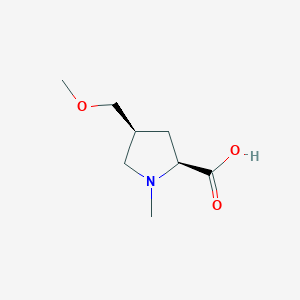
![[1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;sulfane](/img/structure/B8090711.png)
![(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde](/img/structure/B8090722.png)
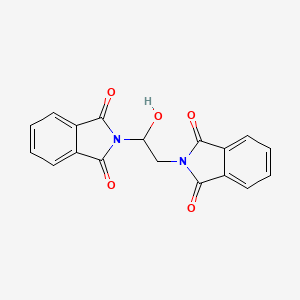

![[(2R)-2-[(2-amino-6-oxo-3H-purin-9-yl)methyl]-4,4-diethoxybutyl] acetate](/img/structure/B8090739.png)
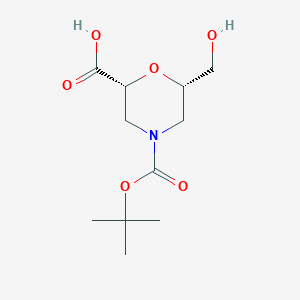
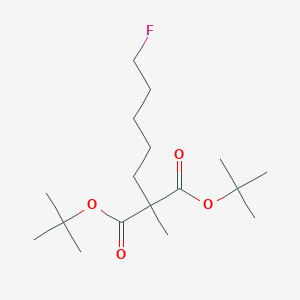
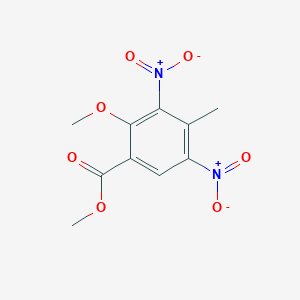
![(1S,2S,5R)-3-tert-butyl 2-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B8090799.png)
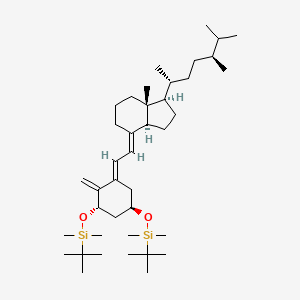
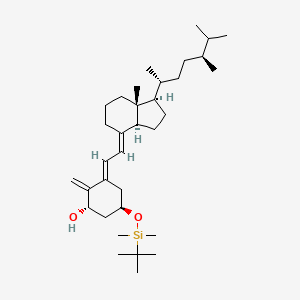
![1-(3-amino-4-methylphenyl)-9-bromobenzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B8090822.png)
![1-(3-amino-4-methylphenyl)-9-(furan-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B8090825.png)
